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Compound of Interest

Compound Name:
3-Nitro-1-(3-phenoxypropyl)-1H-

pyrazole

CAS No.: 1240568-18-6

Cat. No.: B2444763

Get Quote

Executive Summary: The Nitrogen Advantage
Nitropyrazoles represent a critical class of nitrogen-rich heterocycles. Unlike traditional

benzene-based nitro compounds (e.g., TNT), the pyrazole ring (

) offers a higher heat of formation (

) due to the inherent energy of the N-N bond.

Energetics: They serve as "insensitivity" bridges—delivering performance comparable to

RDX or HMX but with safety profiles closer to TATB.

Pharma: They function as bio-isosteres to nitroimidazoles, offering altered redox potentials

for hypoxia-activated prodrugs and antimicrobial agents.

Historical Challenges & The Isomer Dilemma
The history of nitropyrazoles is defined by the struggle for regioselectivity.
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The C4 Trap: Direct electrophilic nitration of pyrazole almost exclusively targets the C4

position due to the electronic enrichment at this site.

The C3/C5 Challenge: Accessing the 3- or 5-positions (critical for high-density energetic

networks) requires indirect methods, primarily the thermal rearrangement of N-

nitropyrazoles.

Mechanism: The N-Nitro to C-Nitro Migration
The synthesis of 3-nitropyrazole is a classic example of thermodynamic control overcoming

kinetic preference.
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Figure 1: The divergence in nitration pathways. Direct nitration yields the 4-isomer, while N-

nitration followed by thermal rearrangement ([1,5]-sigmatropic shift) yields the 3-isomer.

High-Performance Energetic Materials (HEDMs)
The modern era of nitropyrazoles is dominated by two "Hero Compounds" developed to

replace sensitive munitions.

LLM-116 (4-Amino-3,5-Dinitropyrazole)
Developed by Lawrence Livermore National Laboratory, LLM-116 is an Insensitive High

Explosive (IHE). It utilizes the "push-pull" electronic effect: the amino group (electron donor)

stabilizes the ring against accidental initiation, while the two nitro groups (electron acceptors)

provide the oxygen balance for detonation.

Comparative Properties
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Property TNT RDX LLM-116

Density (g/cm³) 1.65 1.82 1.90

Detonation Velocity

(km/s)
6.90 8.75 8.70 (Calc)

Decomposition Temp

(°C)
295 204 178

Impact Sensitivity Sensitive Moderate Insensitive

Synthesis Protocol: Vicarious Nucleophilic Substitution (VNS)
Standard Protocol adapted from Pagoria et al.

Precursor: Start with 3,5-dinitropyrazole (synthesized via the rearrangement route described

above).[1][2]

Reagents: 1,1,1-trimethylhydrazinium iodide (TMHI) as the aminating agent; DMSO as

solvent; Potassium tert-butoxide (KOtBu) as base.

Reaction:

Dissolve 3,5-dinitropyrazole and TMHI in anhydrous DMSO.

Add KOtBu slowly at 20–25°C. The base deprotonates the pyrazole, facilitating the

nucleophilic attack of the hydrazine moiety.

Mechanism: The VNS mechanism allows amination without displacing a leaving group

(hydrogen substitution).

Workup: Quench with ice water and acidify to pH 3 with HCl. The product precipitates as a

yellow solid.[1]

Purification: Recrystallize from butyl acetate to remove DMSO solvates.

TNP (3,4,5-Trinitropyrazole)
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TNP represents the limit of carbon nitration on the pyrazole ring.[3] It is "fully oxidized" carbon,

offering performance rivaling HMX.

Synthesis Route: 3,5-Dinitropyrazole

Nitration to N-nitro-3,5-dinitropyrazole

Rearrangement/Oxidation

3,4,5-Trinitropyrazole.

Key Feature: It is highly acidic and often used as an ammonium or hydrazinium salt to

improve thermal stability.

Pharmaceutical Applications: The Bio-Isostere
Strategy
While less common than in energetics, nitropyrazoles are emerging in medicinal chemistry as

alternatives to nitroimidazoles (e.g., Metronidazole).

Mechanism of Action
Like other nitro-heterocycles, nitropyrazoles function as prodrugs.

Reductive Activation: In anaerobic environments (bacteria or hypoxic tumor cells), the nitro

group is enzymatically reduced (via nitroreductases).

Radical Formation: This reduction generates transient nitro-radical anions (

).

Damage: These radicals covalently bind to DNA strands or oxidize essential cellular proteins,

leading to cell death.

Toxicity & Design
The high redox potential of the nitro group often leads to mutagenicity (Ames positive). Drug

developers use the pyrazole ring to tune this potential. By shifting the nitro group from C4 to

C3, the reduction potential (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.researchgate.net/publication/244492187_Synthesis_of_345-trinitropyrazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2444763?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


) changes, potentially allowing for selectivity between bacterial and human mitochondrial
reductases.

Synthesis Workflow Visualization
The following diagram illustrates the critical path to LLM-116, highlighting the VNS step which

avoids harsh nitration conditions.
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Figure 2: Step-by-step synthesis of LLM-116. The VNS step (dashed box) is the key innovation

allowing amino-functionalization of the electron-deficient ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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